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molecular formula C7H7ClO4S B8497450 5-Chloro-2-hydroxy-4-methylbenzenesulfonic acid CAS No. 40677-43-8

5-Chloro-2-hydroxy-4-methylbenzenesulfonic acid

Cat. No. B8497450
M. Wt: 222.65 g/mol
InChI Key: QZEPLRHZZAKWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04038328

Procedure details

2-NITRO-4,6-DICHLORO-5-METHYLPHENOL IS PREPARED BY THE SULFONATION OF 4-CHLORO-5-METHYLPHENOL TO FORM 2-SULFO-4-CHLORO-5-METHYLPHENOL WHICH IS CHLORINATED TO 2-SULFO-4,6-DICHLORO-5-METHYLPHENOL WHICH IS IN TURN REACTED WITH NITRIC ACID TO FORM THE DESIRED PRODUCT. The sulfonation is carried out with concentrated sulfuric acid at elevated temperatures to form 2-sulfo-4-chloro-5-methylphenol. Thereafter the reaction mixture is diluted with water to a sulfuric acid content of 20-30%. The resulting 2-sulfo-4-chloro-5-methylphenol is chlorinated with chlorine at elevated temperature and normal or elevated pressures to form 2-sulfo-4,6-dichloro-5-methylphenol which is then reacted with nitric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC1C(C)=CC(O)=CC=1.[S:10]([C:14]1[CH:19]=[C:18]([Cl:20])[C:17]([CH3:21])=[CH:16][C:15]=1[OH:22])([OH:13])(=[O:12])=[O:11].S([C:27]1[CH:32]=[C:31]([Cl:33])[C:30]([CH3:34])=[C:29]([Cl:35])[C:28]=1[OH:36])(O)(=O)=O.[N+:37]([O-])([OH:39])=[O:38].S(=O)(=O)(O)O>>[N+:37]([C:27]1[CH:32]=[C:31]([Cl:33])[C:30]([CH3:34])=[C:29]([Cl:35])[C:28]=1[OH:36])([O-:39])=[O:38].[S:10]([C:14]1[CH:19]=[C:18]([Cl:20])[C:17]([CH3:21])=[CH:16][C:15]=1[OH:22])([OH:13])(=[O:11])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)C1=C(C=C(C(=C1)Cl)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)C1=C(C(=C(C(=C1)Cl)C)Cl)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=C(C(=C1)Cl)C)Cl)O
Name
Type
product
Smiles
Name
Type
product
Smiles
S(=O)(=O)(O)C1=C(C=C(C(=C1)Cl)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04038328

Procedure details

2-NITRO-4,6-DICHLORO-5-METHYLPHENOL IS PREPARED BY THE SULFONATION OF 4-CHLORO-5-METHYLPHENOL TO FORM 2-SULFO-4-CHLORO-5-METHYLPHENOL WHICH IS CHLORINATED TO 2-SULFO-4,6-DICHLORO-5-METHYLPHENOL WHICH IS IN TURN REACTED WITH NITRIC ACID TO FORM THE DESIRED PRODUCT. The sulfonation is carried out with concentrated sulfuric acid at elevated temperatures to form 2-sulfo-4-chloro-5-methylphenol. Thereafter the reaction mixture is diluted with water to a sulfuric acid content of 20-30%. The resulting 2-sulfo-4-chloro-5-methylphenol is chlorinated with chlorine at elevated temperature and normal or elevated pressures to form 2-sulfo-4,6-dichloro-5-methylphenol which is then reacted with nitric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC1C(C)=CC(O)=CC=1.[S:10]([C:14]1[CH:19]=[C:18]([Cl:20])[C:17]([CH3:21])=[CH:16][C:15]=1[OH:22])([OH:13])(=[O:12])=[O:11].S([C:27]1[CH:32]=[C:31]([Cl:33])[C:30]([CH3:34])=[C:29]([Cl:35])[C:28]=1[OH:36])(O)(=O)=O.[N+:37]([O-])([OH:39])=[O:38].S(=O)(=O)(O)O>>[N+:37]([C:27]1[CH:32]=[C:31]([Cl:33])[C:30]([CH3:34])=[C:29]([Cl:35])[C:28]=1[OH:36])([O-:39])=[O:38].[S:10]([C:14]1[CH:19]=[C:18]([Cl:20])[C:17]([CH3:21])=[CH:16][C:15]=1[OH:22])([OH:13])(=[O:11])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)C1=C(C=C(C(=C1)Cl)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)C1=C(C(=C(C(=C1)Cl)C)Cl)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=C(C(=C1)Cl)C)Cl)O
Name
Type
product
Smiles
Name
Type
product
Smiles
S(=O)(=O)(O)C1=C(C=C(C(=C1)Cl)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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